molecular formula C7H4BrN3O2 B578226 8-Bromo-3-nitroimidazo[1,2-a]pyridine CAS No. 1289042-52-9

8-Bromo-3-nitroimidazo[1,2-a]pyridine

Cat. No.: B578226
CAS No.: 1289042-52-9
M. Wt: 242.032
InChI Key: QVWSYJTXGMBMSW-UHFFFAOYSA-N
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Description

8-Bromo-3-nitroimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of bromine and nitro groups in the structure of this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-3-nitroimidazo[1,2-a]pyridine typically involves the cyclocondensation of 1,3-dichloroacetone with 2-amino-5-bromopyridine in the presence of a suitable solvent such as ethanol. The reaction is followed by nitration at position 3 using a nitrating agent like nitric acid . The reaction conditions often require refluxing the mixture to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as using environmentally benign solvents and reagents, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-3-nitroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation to form different derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly used for the reduction of the nitro group.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed for oxidation reactions.

Major Products Formed

    Substitution: Formation of various substituted imidazo[1,2-a]pyridine derivatives.

    Reduction: Formation of 8-Bromo-3-aminoimidazo[1,2-a]pyridine.

    Oxidation: Formation of oxidized imidazo[1,2-a]pyridine derivatives.

Scientific Research Applications

8-Bromo-3-nitroimidazo[1,2-a]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Bromo-3-nitroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The bromine atom may also play a role in modulating the compound’s activity by influencing its binding affinity to target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Bromo-3-nitroimidazo[1,2-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and nitro groups in the imidazo[1,2-a]pyridine scaffold allows for versatile chemical modifications and potential therapeutic applications.

Properties

IUPAC Name

8-bromo-3-nitroimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3O2/c8-5-2-1-3-10-6(11(12)13)4-9-7(5)10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVWSYJTXGMBMSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CN=C2C(=C1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50856211
Record name 8-Bromo-3-nitroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50856211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1289042-52-9
Record name 8-Bromo-3-nitroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50856211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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